Physicochemical Profiling of 4-(Vinyloxy)butyl Stearate: Molecular Weight, Density, and Formulation Dynamics
Physicochemical Profiling of 4-(Vinyloxy)butyl Stearate: Molecular Weight, Density, and Formulation Dynamics
As drug delivery systems evolve, the demand for highly specialized, functionalized lipid excipients has surged. 4-(Vinyloxy)butyl stearate (4-VBS) represents a critical advancement in this space. Operating as a bifunctional monomer, it combines the lipophilic, biocompatible nature of a long-chain fatty acid (stearate) with the reactive potential of a vinyloxy ether group. This unique structure allows it to serve as a foundational matrix for cross-linked Solid Lipid Nanoparticles (SLNs) and advanced polymeric nanocarriers.
This technical guide provides an authoritative breakdown of the physicochemical properties of 4-VBS, focusing on the causality behind molecular weight verification and high-precision density profiling.
Structural Causality and Chemical Identity
Understanding the exact physical parameters of 4-VBS is non-negotiable for formulation scientists. The stearate tail drives hydrophobic self-assembly and Active Pharmaceutical Ingredient (API) encapsulation, while the vinyloxy headgroup enables post-formulation UV-polymerization to lock the nanoparticle structure in place, preventing premature drug leakage.
According to chemical substance databases, 4-(Vinyloxy)butyl stearate (CAS: 209072-71-9) has a confirmed molecular weight of 382.6 g/mol (). While empirical density data for this specific bifunctional monomer is highly dependent on its crystalline polymorph, structurally analogous vinyl esters (such as vinyl stearate) exhibit densities around 0.904 g/mL at 25°C (1[1]).
Table 1: Physicochemical Summary of 4-(Vinyloxy)butyl Stearate
| Property | Value / Description | Analytical Method / Source |
| Chemical Name | 4-(Vinyloxy)butyl stearate | IUPAC Nomenclature |
| CAS Number | 209072-71-9 | 2[2] |
| Molecular Formula | C₂₄H₄₆O₃ | Elemental Analysis |
| Molecular Weight | 382.6 g/mol | HRMS (ESI-TOF) |
| Density (Estimated) | ~0.88 - 0.91 g/cm³ (at 25°C) | Oscillating U-Tube Pycnometry |
| Key Functional Groups | Stearate ester, Vinyloxy ether | FTIR / NMR Spectroscopy |
Analytical Methodologies: A Self-Validating Approach
To ensure the integrity of 4-VBS before it is introduced into a formulation pipeline, scientists must employ rigorous, self-validating analytical workflows.
Fig 1: Bifurcated analytical workflow for the physicochemical validation of 4-(Vinyloxy)butyl stearate.
Molecular Weight Verification via Soft-Ionization Mass Spectrometry (HRMS)
The Causality Principle: Standard Electron Impact (EI) GC-MS is fundamentally flawed for analyzing 4-VBS. The high-energy ionization (typically 70 eV) aggressively fragments the labile vinyloxy ether linkage, obscuring the intact molecular ion ( M+ ). To accurately verify the 382.6 g/mol molecular weight, Electrospray Ionization Time-of-Flight (ESI-TOF) must be used. ESI provides "soft" ionization, yielding intact [M+H]+ or [M+Na]+ adducts. Verifying the exact mass is critical because transesterification side-reactions during synthesis can yield divinyl ethers or distearates, which will catastrophically alter the stoichiometric ratio required for downstream polymerization.
Self-Validating Protocol:
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Instrument Calibration: Tune the ESI-TOF instrument using a sodium formate cluster solution. Validation Check: Mass accuracy must fall within <2 ppm across the 100–1000 m/z range.
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Blank Injection: Inject the carrier solvent (e.g., LC-MS grade Methanol/Chloroform 1:1). Validation Check: The baseline must show no peaks at m/z 383.3 or 405.3, confirming zero column carryover.
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Internal Standard Spiking: Spike the sample with a known concentration of deuterated stearic acid (Internal Standard). Validation Check: The IS peak area must match historical calibration data, confirming optimal ionization efficiency.
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Sample Acquisition: Inject the 4-VBS sample. Extract the chromatogram for the predicted [M+H]+ ( m/z ~383.35) and [M+Na]+ ( m/z ~405.33) adducts.
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Isotopic Pattern Matching: Compare the empirical isotopic envelope of the target peak against the theoretical distribution for C₂₄H₄₆O₃. Validation Check: A match score of >95% confirms the absence of isobaric interferences.
High-Precision Density Profiling via Oscillating U-Tube Pycnometry
The Causality Principle: In lipid nanoparticle formulation, the density of the lipid matrix is a Critical Quality Attribute (CQA). The specific volume (the inverse of density) dictates the free volume available within the lipid crystal lattice for API encapsulation. If the density of the 4-VBS batch is too high, the lipid lattice is too tightly packed, leading to API expulsion during storage. Because 4-VBS contains a bulky vinyloxy group, it naturally disrupts perfect crystallization, resulting in a slightly lower density than fully saturated triglycerides. Measuring this requires 5-decimal precision to detect trace impurities (like unreacted 1,4-butanediol divinyl ether) that alter the fluid's harmonic frequency.
Self-Validating Protocol:
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Cell Preparation: Flush the borosilicate U-tube with toluene, followed by acetone. Dry thoroughly with a built-in desiccant air pump.
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Empty Cell Calibration: Measure the resonance frequency of dry air at 25.000°C. Validation Check: The system must register the accepted density of air (~0.00118 g/cm³).
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Water Calibration: Inject degassed, ultra-pure Milli-Q water. Validation Check: The system must automatically read 0.99704±0.00002 g/cm3 at 25°C. If it deviates, the system halts, preventing erroneous sample data.
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Sample Injection: Heat the 4-VBS sample slightly above its melting point to ensure a homogenous liquid state, then inject it into the U-tube via a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.
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Thermal Equilibration & Measurement: Allow the Peltier elements to stabilize the sample at exactly 25.000 ± 0.005 °C. Record the density. Validation Check: The system software must perform 3 consecutive readings; the standard deviation must not exceed 10−5 g/cm3 .
Application in Drug Development: The Bifunctional Advantage
Once the molecular weight and density are validated, 4-VBS is deployed into the formulation pipeline. The true power of this molecule lies in its dual-phase utility. During the initial hot-melt homogenization, it acts as a standard lipid excipient, safely encapsulating hydrophobic APIs. However, upon cooling and exposure to a photoinitiator, the vinyloxy groups cross-link. This transforms the soft lipid core into a hardened, polymerized nanomatrix, drastically extending the in vivo half-life of the drug payload.
Fig 2: Pathway for formulating cross-linked Solid Lipid Nanoparticles (SLNs) using 4-VBS.
References
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NextSDS Database. "4-(VINYLOXY)BUTYL STEARATE 98 — Chemical Substance Information". NextSDS. 2
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Benchchem Product Index. "4-(Vinyloxy)butyl stearate | 209072-71-9 Molecular Weight Data". Benchchem.
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ChemicalBook Database. "VINYL STEARATE CAS#: 111-63-7 Density and Properties". ChemicalBook.1
